1-Tert-butyl-4-nitrocyclohexane

Catalog No.
S14154105
CAS No.
31970-06-6
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butyl-4-nitrocyclohexane

CAS Number

31970-06-6

Product Name

1-Tert-butyl-4-nitrocyclohexane

IUPAC Name

1-tert-butyl-4-nitrocyclohexane

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3

InChI Key

ITQUGHDCTPAINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)[N+](=O)[O-]

1-Tert-butyl-4-nitrocyclohexane is an organic compound characterized by its unique structure, which includes a tert-butyl group and a nitro group attached to a cyclohexane ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the nitro group typically imparts significant reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical reactivity of 1-tert-butyl-4-nitrocyclohexane is primarily influenced by the nitro group, which can undergo various transformations, such as:

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions, leading to the formation of amines or other functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, allowing for further functionalization of the cyclohexane ring.

Research into the biological activity of 1-tert-butyl-4-nitrocyclohexane has indicated potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structural features can exhibit significant biological activities, including:

  • Antioxidant Activity: Compounds with nitro groups often display antioxidant properties, which may contribute to their therapeutic effects.
  • Antibacterial Activity: There is evidence suggesting that related compounds can inhibit bacterial growth, making them candidates for further pharmacological development.

The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through various methods, including:

  • Nitration of Tert-Butylcyclohexane: This method involves the nitration of tert-butylcyclohexane using a mixture of nitric and sulfuric acids. The reaction conditions must be carefully controlled to ensure regioselectivity at the 4-position of the cyclohexane ring.
  • Reduction of Nitrocyclohexanes: Starting from nitro derivatives of cyclohexane, selective reduction can yield 1-tert-butyl-4-nitrocyclohexane through methods such as catalytic hydrogenation.

1-Tert-butyl-4-nitrocyclohexane has several applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be utilized in developing polymers or other materials with specific properties.
  • Research: It is often used in studies exploring the reactivity and properties of nitro compounds.

Interaction studies involving 1-tert-butyl-4-nitrocyclohexane focus on its behavior in biological systems and its interactions with various biomolecules. Molecular docking studies have been employed to predict its binding affinity to specific protein targets, providing insights into its potential therapeutic uses. Investigations into its interactions with enzymes and receptors are crucial for understanding its pharmacological profile.

Several compounds share structural similarities with 1-tert-butyl-4-nitrocyclohexane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-4-nitrocyclohexaneMethyl group instead of tert-butylDifferent steric effects influencing reactivity
1-Isopropyl-4-nitrocyclohexaneIsopropyl group providing different branchingPotentially altered biological activity
1-Cyclopropyl-4-nitrocyclohexaneCyclopropyl group adds strain to structureUnique reactivity due to ring strain

Uniqueness of 1-Tert-butyl-4-nitrocyclohexane

The uniqueness of 1-tert-butyl-4-nitrocyclohexane lies in its specific combination of steric bulk from the tert-butyl group and the electronic effects from the nitro group. This combination influences both its chemical reactivity and biological activity, making it a compound of interest for further research and application development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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